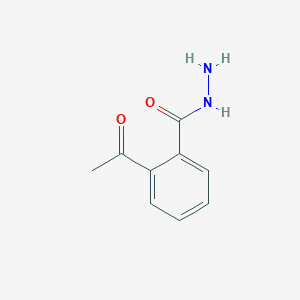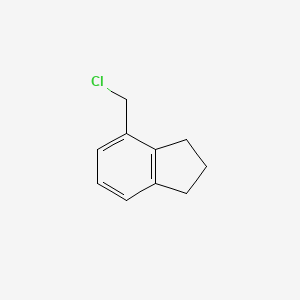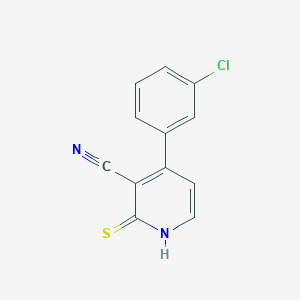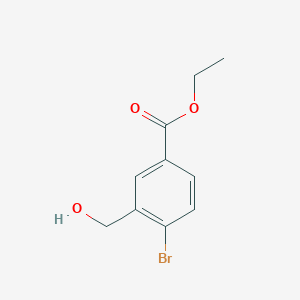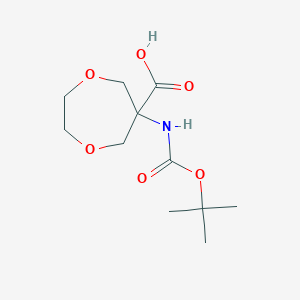
6-((tert-Butoxycarbonyl)amino)-1,4-dioxepane-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((tert-Butoxycarbonyl)amino)-1,4-dioxepane-6-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations. The compound’s structure includes a dioxepane ring, which is a seven-membered ring containing two oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((tert-Butoxycarbonyl)amino)-1,4-dioxepane-6-carboxylic acid typically involves the protection of an amine group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amine group.
Industrial Production Methods
In industrial settings, the production of Boc-protected compounds often utilizes flow microreactor systems. These systems allow for efficient, versatile, and sustainable synthesis compared to traditional batch processes . The use of flow microreactors can enhance the scalability and reproducibility of the synthesis, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-((tert-Butoxycarbonyl)amino)-1,4-dioxepane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the Boc-protected amine group.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol can be used to remove the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
Scientific Research Applications
6-((tert-Butoxycarbonyl)amino)-1,4-dioxepane-6-carboxylic acid has several applications in scientific research:
Biology: The compound can be used to study the effects of Boc-protected amines in biological systems.
Medicine: It is employed in the development of pharmaceuticals, where Boc protection is crucial for the stability of drug candidates during synthesis.
Mechanism of Action
The mechanism of action of 6-((tert-Butoxycarbonyl)amino)-1,4-dioxepane-6-carboxylic acid involves the protection of the amine group by the Boc group. This protection prevents unwanted reactions during chemical transformations. The Boc group can be selectively removed under acidic conditions, revealing the free amine group for further reactions . The molecular targets and pathways involved depend on the specific application and the chemical environment.
Comparison with Similar Compounds
Similar Compounds
6-((tert-Butoxycarbonyl)amino)-2-pyridinecarboxylic acid: Another Boc-protected compound with a pyridine ring instead of a dioxepane ring.
N-(tert-Butoxycarbonyl)-6-aminohexanoic acid: A Boc-protected amino acid with a hexanoic acid chain.
Uniqueness
6-((tert-Butoxycarbonyl)amino)-1,4-dioxepane-6-carboxylic acid is unique due to its dioxepane ring structure, which provides distinct chemical properties and reactivity compared to other Boc-protected compounds. This uniqueness makes it valuable in specific synthetic applications where the dioxepane ring is required.
Properties
Molecular Formula |
C11H19NO6 |
|---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonylamino]-1,4-dioxepane-6-carboxylic acid |
InChI |
InChI=1S/C11H19NO6/c1-10(2,3)18-9(15)12-11(8(13)14)6-16-4-5-17-7-11/h4-7H2,1-3H3,(H,12,15)(H,13,14) |
InChI Key |
SWERGYUDSUGELI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(COCCOC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


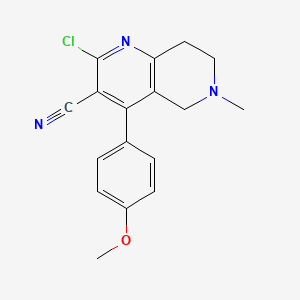
![6,10-Dioxa-2-azaspiro[4.5]decan-1-one](/img/structure/B13020052.png)
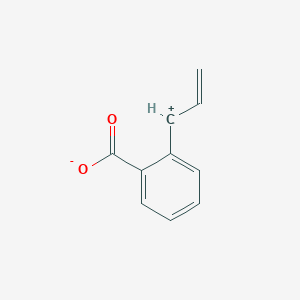
![1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B13020065.png)
![(4aR,6R,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine-6-carboxylic acid](/img/structure/B13020071.png)
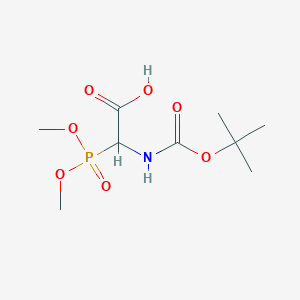
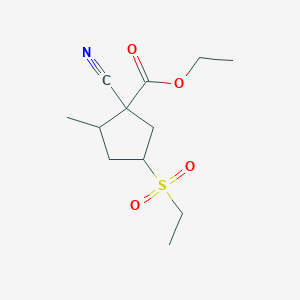
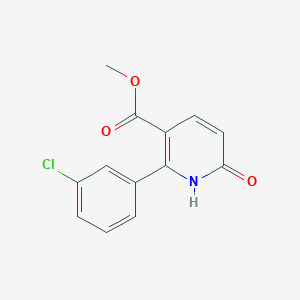
![6-Bromo-3-iodo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13020081.png)

